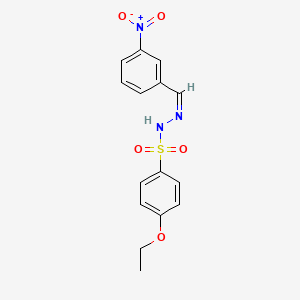![molecular formula C16H16ClN3O3 B5401805 N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5401805.png)
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide works by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune response and is involved in the development and progression of various diseases. By inhibiting NF-κB, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide is its specificity for NF-κB, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be unstable under certain conditions and has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. One potential area of focus is the development of more stable and potent analogs of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. Another area of research is the identification of biomarkers that can predict response to N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide treatment. Additionally, further studies are needed to determine the optimal dose and dosing schedule for N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in different disease contexts. Finally, the potential use of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Méthodes De Synthèse
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with N-(3-bromo-4-hydroxyphenyl)acetamide to form N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. The purity of the synthesized compound can be confirmed using HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)18-12-4-3-5-13(9-12)19-16(22)20-14-8-11(17)6-7-15(14)23-2/h3-9H,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTDHHWIZAWWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)
![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)
![2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B5401745.png)

![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)
![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5401783.png)
![methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5401791.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B5401813.png)
![(1R)-2-{4-[(2-hydroxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxo-1-phenylethanol](/img/structure/B5401819.png)
![(2S)-N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B5401826.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5401829.png)
![1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5401833.png)